
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione is a complex organic compound featuring a furan ring, a hydroxy group, and a nonane backbone with multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione can be achieved through multi-step organic synthesis. One common approach involves the formation of the furan ring followed by the introduction of the hydroxy and keto groups. The process typically starts with the preparation of a furan derivative, which is then subjected to various functionalization reactions to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled addition reactions are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the keto groups results in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets. The furan ring and hydroxy group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Furan: A simpler compound with a five-membered aromatic ring containing one oxygen atom.
Thiophene: Similar to furan but with a sulfur atom replacing the oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring instead of oxygen.
Uniqueness: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione is unique due to its specific combination of functional groups and substituents. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
69926-93-8 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
1-(furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione |
InChI |
InChI=1S/C15H22O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7,10-11,18H,4,6,8-9H2,1-3H3 |
Clave InChI |
SUMMQMXACBFGLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)CC(C)(CCC(=O)C1=COC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


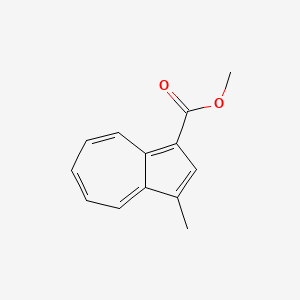
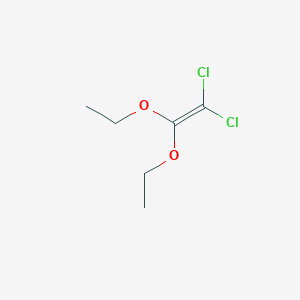
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
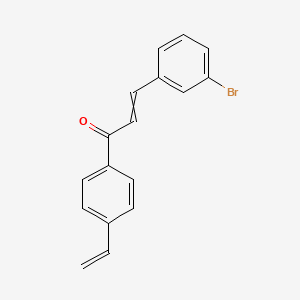
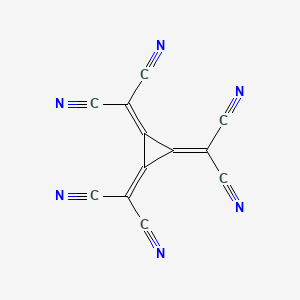
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
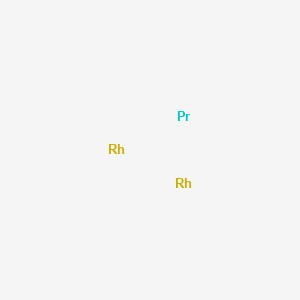
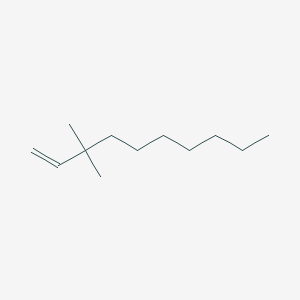
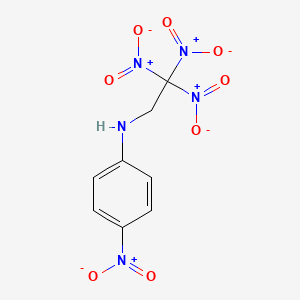
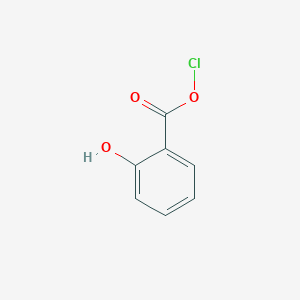

![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
